Cycloastragenol is a natural compound derived from the plant Astragalus membranaceus, which is widely recognized for its medicinal properties. This compound is a saponin and is known for its potential benefits in promoting cellular health and longevity, particularly through its role as a telomerase activator. Cycloastragenol is often studied in the context of aging and age-related diseases.
Cycloastragenol is primarily extracted from Astragalus membranaceus, a traditional Chinese medicinal herb. It can also be synthesized from astragaloside IV, another saponin found in the same plant. The extraction and synthesis processes are critical for obtaining cycloastragenol in sufficient quantities for research and therapeutic applications.
Cycloastragenol belongs to the class of compounds known as triterpenoid saponins. It is structurally related to other saponins found in various plants, which are known for their diverse biological activities.
The synthesis of cycloastragenol can be achieved through several methods, including:
The synthesis often requires techniques such as column chromatography for purification, and analytical methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the identity and purity of the synthesized product .
Cycloastragenol has a complex molecular structure characterized by a cyclopropane ring and multiple hydroxyl groups, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 466.72 g/mol.
Cycloastragenol can undergo various chemical reactions, including:
These reactions require precise control over conditions such as temperature, pH, and reaction time to ensure high yields and purity of the desired products.
Cycloastragenol primarily exerts its effects through activation of telomerase, an enzyme that extends telomeres at the ends of chromosomes, thereby promoting cellular longevity. This mechanism is particularly relevant in neuronal cells where telomere shortening is associated with aging and neurodegenerative diseases .
Studies have demonstrated that treatment with cycloastragenol leads to increased telomerase activity, which correlates with enhanced cell proliferation and improved cellular function in various models .
Astragalus membranaceus (Huang Qi) has been a cornerstone of TCM for over 2,000 years, renowned for its adaptogenic "Qi-tonifying" properties. Historically, it was prescribed to enhance immune function, combat fatigue, and promote longevity. The root of this leguminous plant, native to China and Mongolia, contains a complex mixture of bioactive saponins, flavonoids, and polysaccharides. Among these, cycloastragenol (CAG) was identified in the 1990s as a pivotal aglycone derivative—specifically, the hydrolysis product of astragaloside IV (AG-IV), the primary triterpenoid saponin in Astragalus [1] [7]. The isolation of CAG (chemical formula: C~30~H~50~O~5~; IUPAC name: 20(R),24(S)-epoxy-3β,6α,16β,25-tetrahydroxycycloartane) marked a significant advancement in phytochemistry, as it represented the core structure responsible for many pharmacological activities previously attributed to crude extracts [1] [8]. Traditional applications for liver protection, wound healing, and immune support were later scientifically linked to CAG’s molecular actions, establishing a direct bridge between empirical TCM knowledge and modern compound-specific research [2] [7].
Table 1: Key Bioactive Compounds in Astragalus membranaceus
Compound Name | Chemical Classification | Relationship to CAG | Primary Source in Plant |
---|---|---|---|
Astragaloside IV (AG-IV) | Triterpenoid saponin | Direct precursor; hydrolyzes to yield CAG | Root tissue |
Cycloastragenol (CAG) | Aglycone (triterpenoid) | Active metabolite of AG-IV | Root (trace amounts) |
Cyclocephaloside I | Triterpenoid saponin | Structural analog with lower bioactivity | Root tissue |
Cyclocanthoside E | Triterpenoid saponin | Structural analog with lower bioactivity | Root tissue |
The paradigm shift for CAG from a traditional tonic component to a modern anti-aging candidate began with groundbreaking work by Geron Corporation and The Hong Kong University of Science and Technology. Their screening of Astragalus extracts revealed CAG as a potent telomerase activator—the first compound demonstrated to enhance human telomerase activity [1] . This discovery positioned CAG at the forefront of aging research, as telomerase counteracts telomere attrition—a fundamental hallmark of aging. Telomeres, the protective nucleotide repeats at chromosomal termini, shorten with each cell division, leading to genomic instability and senescence. CAG’s ability to activate telomerase and elongate telomeres was initially established in vitro in human CD4+/CD8+ T-cells and keratinocytes, where it delayed replicative senescence and enhanced proliferative capacity [1] [6]. Mechanistically, CAG upregulates the catalytic subunit of telomerase, telomerase reverse transcriptase (TERT), through multiple pathways:
Beyond telomere elongation, CAG’s role expanded with the discovery of its senolytic properties (selective clearance of senescent cells). In irradiation-aged mice, CAG reduced senescent cell burden by inhibiting anti-apoptotic Bcl-2 proteins and the PI3K/AKT/mTOR pathway, while suppressing pro-inflammatory senescence-associated secretory phenotype (SASP) factors like IL-6 and CXCL-10 [6]. These dual actions—telomerase activation and senolysis—underpin CAG’s potential to target multiple aging hallmarks simultaneously.
Table 2: Molecular Mechanisms of CAG in Anti-Aging Research
Mechanism | Key Pathways/Effectors | Biological Outcome | Experimental Evidence |
---|---|---|---|
Telomerase Activation | TERT upregulation via MAPK/ERK, JAK/STAT, CREB | Telomere elongation; delayed cellular senescence | Human T-cells, keratinocytes, neural stem cells [1] [8] |
Senescent Cell Clearance | Bcl-2/BAX inhibition; PI3K/AKT/mTOR downregulation | Apoptosis of senescent cells; reduced tissue inflammation | Irradiated mice; etoposide-induced senescent fibroblasts [6] |
Non-Telomeric TERT Effects | NRF2 activation; proteasome assembly enhancement | Oxidative stress resistance; proteostasis restoration | Human keratinocytes; murine models |
SASP Suppression | NF-κB inactivation; IL-6/MMP9 downregulation | Attenuated chronic inflammation; inhibited cell migration | Senescent human lung fibroblasts [6] |
CAG’s emergence was further solidified by studies linking its non-telomeric activities to aging modulation. For example, CAG enhances NRF2-mediated antioxidant responses, increasing the expression of cytoprotective genes via KEAP1 inhibition . It also stabilizes 26S proteasome assembly through TERT-dependent chaperone functions, counteracting age-related proteostasis decline . These insights repositioned CAG from a mere telomerase activator to a multifaceted regulator of cellular resilience, with implications for age-related diseases like pulmonary fibrosis, neurodegenerative disorders, and diabetic complications [1] [6] [8]. Innovations such as oligonucleotide-CAG conjugates (e.g., AS1411-CAG) now aim to overcome CAG’s poor solubility, highlighting its translational potential [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6